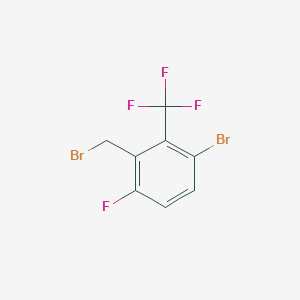

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H4Br2F4 It is a derivative of benzyl bromide, featuring bromine, fluorine, and trifluoromethyl groups attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide typically involves the bromination of 6-fluoro-2-(trifluoromethyl)benzyl bromide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The benzylic bromine atom exhibits high electrophilicity, enabling S<sub>N</sub>1 and S<sub>N</sub>2 pathways under controlled conditions.

Key Findings:

-

S<sub>N</sub>1 Mechanism:

-

In the presence of Lewis acids like SnBr<sub>4</sub>, the reaction proceeds via a tertiary carbocation intermediate stabilized by the trifluoromethyl (-CF<sub>3</sub>) and fluoro (-F) groups .

-

Computed energy barriers (ΔG<sup>‡</sup>) for carbocation formation range from 18.5–29.7 kcal/mol , depending on substituents .

-

-

S<sub>N</sub>2 Mechanism:

-

Direct displacement occurs with soft nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF, THF).

-

Steric hindrance from the 3-bromo and 6-fluoro substituents slows bimolecular pathways compared to unsubstituted benzyl bromides.

-

Homologation via Phenonium Ion Formation

This compound participates in homologation reactions through phenonium ion intermediates, enabling C–C bond insertion with diazo compounds.

Experimental Conditions & Outcomes

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | SnBr<sub>4</sub> (50 mol%) | |

| Solvent | CH<sub>2</sub>Cl<sub>2</sub> at −78°C | |

| Yield | 75–85% (isolated) | |

| Regioselectivity | >20:1 (para:meta) |

Mechanistic Insights:

-

Carbocation Formation: Lewis acid coordination promotes bromide dissociation, generating a carbocation .

-

Phenonium Ion Formation: The carbocation cyclizes into a phenonium ion, stabilized by adjacent electron-withdrawing groups .

-

Nucleophilic Attack: Diazo compounds (e.g., benzyl 2-diazobutanoate) insert into the C–Br bond, extending the carbon chain .

Bromination & Functional Group Interconversion

The aryl bromine at the 3-position participates in cross-coupling reactions , while the benzylic bromine serves as a handle for functionalization.

Key Transformations:

-

Suzuki–Miyaura Coupling:

-

Pd-catalyzed coupling with aryl boronic acids at 80–100°C (yields: 60–75%).

-

Hindered by the electron-withdrawing -CF<sub>3</sub> group, requiring bulky ligands (e.g., SPhos).

-

-

Ammonolysis:

Computational Analysis of Reaction Pathways

Density functional theory (DFT) studies (ωB97X-D/def2-QZVPP) reveal:

-

Rate-Determining Step: Carbocation formation (ΔG<sup>‡</sup> = 18.5 kcal/mol for S<sub>N</sub>1 vs. 29.7 kcal/mol for S<sub>N</sub>2) .

-

Solvent Effects: Dichloromethane stabilizes ionic intermediates, favoring S<sub>N</sub>1 pathways .

Stability & Side Reactions

-

Hydrolysis: Susceptible to aqueous hydrolysis at elevated temperatures, forming 3-bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol.

-

Radical Pathways: Under UV light, homolytic C–Br cleavage generates benzyl radicals, which dimerize or abstract hydrogen.

This compound’s reactivity is defined by its halogen substituents, which enable precise control over reaction pathways. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, particularly where polyhalogenated architectures are required .

Applications De Recherche Scientifique

Scientific Research Applications

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide is mainly utilized as a reagent in various scientific research applications.

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules. The presence of bromine, fluorine, and a trifluoromethyl group imparts unique chemical properties, making it valuable for specialized applications in research and industry.

Pharmaceutical Development: The compound is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its target sites.

Material Science: This compound is also used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Safety Information

This compound is labeled with the GHS05 symbol, indicating it can cause skin corrosion and serious eye damage . The signal word is "Danger," with hazard statement H314, indicating it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting) . Its HS Code is 2903998090 .

Similar Compounds

Alternative compounds include:

- 2-Fluoro-6-(trifluoromethyl)benzaldehyde

- 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde

- 3-(Trifluoromethyl)benzyl bromide

Supplier Information

Mécanisme D'action

The mechanism of action of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide involves its ability to undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its interaction with biological targets and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-6-(trifluoromethyl)benzyl bromide

- 3-(Trifluoromethyl)benzyl bromide

- 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl bromide

Uniqueness

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide is unique due to the specific arrangement of bromine, fluorine, and trifluor

Activité Biologique

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide is an organic compound that incorporates a bromine atom, a fluorine atom, and a trifluoromethyl group within its benzyl structure. This unique arrangement of substituents bestows the compound with distinctive chemical properties that are of significant interest in medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its interactions with biological targets, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C9H6BrF4, with a molecular weight of approximately 303.05 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating better membrane penetration, which is crucial for its bioactivity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group often correlates with increased metabolic stability and bioactivity in pharmaceutical applications.

Interaction Studies

Studies have shown that compounds containing trifluoromethyl groups tend to exhibit enhanced binding affinities to specific molecular targets. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to elucidate these interactions, providing insights into the binding characteristics and mechanisms of action.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. A comparative study highlighted similar compounds that demonstrated significant antiproliferative activities against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions have been shown to inhibit tumor growth effectively by interfering with critical cellular processes.

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Potential anticancer activity | |

| 7-hydroxy-6-methoxy-2-methyl-benzofuran | Antitumor properties |

Pharmacological Applications

The compound is being investigated for its potential use in drug development as an active pharmaceutical ingredient (API). Its unique structure allows for versatility in synthesis and application in various therapeutic contexts, particularly in targeting diseases such as cancer and metabolic disorders.

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions, often utilizing palladium catalysts for coupling reactions. This method ensures high purity and yield of the desired product.

- Biological Screening : In recent studies, the compound has been screened for biological activity against several cancer cell lines. Results indicate a promising profile for further investigation into its therapeutic potential.

- Comparative Analysis : A study comparing structurally similar compounds revealed that those with trifluoromethyl groups display enhanced pharmacological activities compared to their non-substituted counterparts.

Propriétés

IUPAC Name |

1-bromo-3-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-3-4-6(11)2-1-5(10)7(4)8(12,13)14/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWHXTCYVWLBPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.